ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate
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Overview
Description
Ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate is a chemical compound . It is used as a building block in organic synthesis .
Synthesis Analysis
The new compounds (Z)-ethyl 2-cyano-2- (3H- and 2-methyl-3H-quinazoline- 4-ylidene) acetate were synthesized by multi-step reactions . The structures in a solution have been determined by 1 H-NMR spectroscopy and in the crystal form by X-ray analysis .Molecular Structure Analysis
Molecule 1 crystallized in a primitive monoclinic cell, space group Р2 1 /c. The cell dimensions are a=7.970 (6) Å, b=7.061 (2) Å, c=20.537 (7) Å, β=97.69 (5)°, V=1145.3 (10) Å 3 . Molecule 2 crystallized in a triclinic cell, space group P1, the cell dimensions are a=8.196 (5) Å, b=8.997 (6) Å, c=9.435 (4) Å, α=74.22 (4)°, β=89.75 (4)°, γ=74.07 (5)°, V=641.9 (6) Å 3 .Chemical Reactions Analysis
In both compounds the presence of intramolecular NH—O=C hydrogen bonding between the nitrogen atom in position 3 of the quinazoline ring and a carbonyl group of the ethyl cyanoacetate residue was proven by quantum-chemical, 1 H-NMR and X-ray methods .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, density, molecular formula, molecular weight .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate and similar compounds have been synthesized through reactions involving ethyl 2-chloroacetoacetate and cyanoacetamide, demonstrating their utility in creating libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).
The compound has also been involved in reactions with ethyl or methyl cyanoacetate, leading to the formation of various acetic acid derivatives, which highlight its versatility in chemical reactions (Hachiyama et al., 1983).
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has shown effectiveness in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization, indicating potential in organic synthesis (Thalluri et al., 2014).
Applications in Drug Synthesis
Synthesis of antimicrobial agents has been reported using similar compounds, which could suggest potential applications in drug synthesis (Hossan et al., 2012).
Another study discusses the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, indicating potential in the development of antihypertensive drugs (Kumar & Mashelker, 2006).
The compound's derivatives have been utilized in the synthesis of quinazoline-based compounds, which can be important in drug discovery and development (Tulyasheva et al., 2005).
Advanced Synthesis Techniques
- (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a modified form of the compound, has been used in enantioselective esterification, thioesterification, amidation, and peptide synthesis, demonstrating its role in advanced synthesis techniques (Chandra et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which have a similar structure, are known to interact with their targets, resulting in various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
It’s worth noting that indole derivatives, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
Indole derivatives, which have a similar structure, are known to have various biological activities .
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(1-methylpyrimidin-4-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8(6-11)9-4-5-13(2)7-12-9/h4-5,7H,3H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGPIDIMOZVIOU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CN(C=N1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C=CN(C=N1)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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